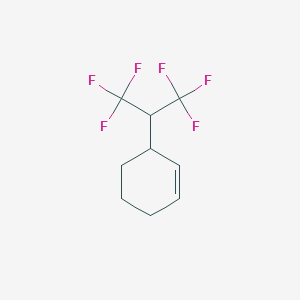

3-(1,1,1,3,3,3-Hexafluoropropan-2-yl)cyclohex-1-ene

Description

3-(1,1,1,3,3,3-Hexafluoropropan-2-yl)cyclohex-1-ene (CAS: 36336-60-4; C₉H₁₀F₆; MW 250.17 g/mol) is a fluorinated cyclohexene derivative characterized by a cyclohexene ring substituted with a hexafluoropropan-2-yl group at the 3-position . The hexafluoropropan-2-yl group introduces strong electron-withdrawing effects due to the high electronegativity of fluorine, which significantly influences the compound’s electronic structure, reactivity, and physicochemical properties. This compound is of interest in materials science and organic synthesis, particularly in applications requiring thermal stability, lipophilicity, or tailored electronic properties .

Properties

Molecular Formula |

C9H10F6 |

|---|---|

Molecular Weight |

232.17 g/mol |

IUPAC Name |

3-(1,1,1,3,3,3-hexafluoropropan-2-yl)cyclohexene |

InChI |

InChI=1S/C9H10F6/c10-8(11,12)7(9(13,14)15)6-4-2-1-3-5-6/h2,4,6-7H,1,3,5H2 |

InChI Key |

RBDBZQLZSAYCDV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=CC(C1)C(C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation of 1,1,1,3,3,3-Hexafluoropropane

A well-documented method involves the catalytic reduction of hexafluoroacetone trihydrate using zinc powder in an aqueous sodium hydroxide solution under reflux conditions. The process is characterized by mild reaction conditions and environmental friendliness.

Typical Reaction Conditions and Results:

| Parameter | Condition | Result |

|---|---|---|

| Hexafluoroacetone trihydrate | 1 mol (220 g) | Starting material |

| NaOH solution concentration | 5% (1 mol NaOH in 800 mL water) | Reaction medium |

| Zinc powder | 1.5 mol (97.5 g) | Reducing agent |

| Reaction vessel | Three-neck flask with mechanical stirring | Setup |

| Temperature | Reflux | Heat source |

| Reaction time | 20 hours | Duration |

| Conversion rate | 92.1% | Yield of 1,1,1,3,3,3-hexafluoropropane |

This method yields 1,1,1,3,3,3-hexafluoropropane in high purity after drying and cold trapping.

Hexafluoroacetone Synthesis Overview

Hexafluoroacetone is typically synthesized via several routes including:

- Gas-phase catalytic oxidation of hexafluoropropylene

- Oxidation of octafluoroisobutene

- Catalytic isomerization of hexafluoropropylene oxide

- Direct fluorination of acetone derivatives

These methods provide hexafluoroacetone as a precursor for further transformations into fluorinated building blocks.

Related Synthetic Methodology: Oxidative Functionalization Using Hexafluoroisopropanol Derivatives

Recent advances in fluorinated ester synthesis provide insight into the functionalization of organic molecules with hexafluoropropan-2-yl groups. For example, the preparation of bis(1,1,1,3,3,3-hexafluoropropan-2-yl) [1,1′-biphenyl]-4,4′-dicarboxylate was achieved via a nitroxide-catalyzed oxidative esterification using sodium persulfate as the oxidant.

- Use of sodium persulfate as a terminal oxidant

- Catalysis by nitroxide radicals (e.g., 4-acetamido-TEMPO)

- Reaction conducted in acetonitrile at 50 °C for 24 hours

- Use of hexafluoroisopropanol (HFIP) as the fluorinated alcohol source

This approach demonstrates the feasibility of introducing hexafluoropropan-2-yl moieties via oxidative coupling reactions under mild conditions, which could be adapted for cyclohexene derivatives.

Summary Table of Preparation Methods and Conditions

Professional Analysis and Considerations

- The preparation of the hexafluoropropan-2-yl substituent is well-established via hexafluoroacetone intermediates.

- Direct synthesis of 3-(1,1,1,3,3,3-hexafluoropropan-2-yl)cyclohex-1-ene likely involves organometallic or radical addition methods, though specific protocols are scarce in public literature.

- Oxidative functionalization methods using fluorinated alcohols and nitroxide catalysis present promising routes for introducing the hexafluoropropan-2-yl group onto cyclic olefins.

- Environmental and operational parameters such as mild reaction conditions, use of recyclable catalysts, and avoidance of harsh reagents are critical for sustainable synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(1,1,1,3,3,3-Hexafluoropropan-2-yl)cyclohex-1-ene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert it into simpler hydrocarbons.

Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

Substitution: Reagents such as sodium hydride or lithium aluminum hydride can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hexafluoropropanol derivatives, while reduction can produce cyclohexane derivatives.

Scientific Research Applications

3-(1,1,1,3,3,3-Hexafluoropropan-2-yl)cyclohex-1-ene has a wide range of applications in scientific research:

Chemistry: Used as a solvent and reagent in various organic synthesis reactions.

Biology: Employed in the study of enzyme mechanisms and protein interactions due to its unique chemical properties.

Medicine: Investigated for potential use in drug delivery systems and as a component in pharmaceuticals.

Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism by which 3-(1,1,1,3,3,3-Hexafluoropropan-2-yl)cyclohex-1-ene exerts its effects involves its interaction with molecular targets through its fluorinated groups. These interactions can alter the chemical environment and influence reaction pathways. The compound’s high electronegativity and stability make it an effective agent in various chemical processes.

Comparison with Similar Compounds

1-Methyl-4-(propan-2-ylidene)cyclohex-1-ene (CAS: 586-62-9; C₁₀H₁₄; MW 134.22 g/mol)

- Substituents : A methyl group and an isopropylidene group replace the hexafluoropropan-2-yl group in the target compound.

- Properties: Non-fluorinated substituents result in lower molecular weight (134.22 vs. 250.17 g/mol) and reduced lipophilicity. Higher volatility compared to the fluorinated analog due to weaker intermolecular forces.

- Applications : Primarily used in organic synthesis as a precursor for terpene-like structures .

| Property | 3-(Hexafluoropropan-2-yl)cyclohex-1-ene | 1-Methyl-4-(propan-2-ylidene)cyclohex-1-ene |

|---|---|---|

| Molecular Formula | C₉H₁₀F₆ | C₁₀H₁₄ |

| Molecular Weight (g/mol) | 250.17 | 134.22 |

| Substituent Effects | Electron-withdrawing (fluorine) | Electron-donating (alkyl groups) |

| Boiling Point/Volatility | Likely higher | Lower |

Compounds with Hexafluoropropan-2-yl Substituents

1,1,1,3,3,3-Hexafluoropropan-2-yl Acrylate (Used in Scheme 1, )

- Structure : Contains a hexafluoropropan-2-yl group linked to an acrylate ester.

- Reactivity : Participates in cross-metathesis reactions with isoxazolines, demonstrating enhanced stability due to fluorine’s inductive effects. The electron-deficient acrylate moiety facilitates regioselective transformations .

- Comparison :

Acrinathrin (CAS: 101007-06-1; C₂₆H₂₁F₆NO₅; MW 541.45 g/mol)

- Structure : A pyrethroid insecticide with a hexafluoropropan-2-yloxy ester group.

- Applications : Fluorination enhances bioactivity and environmental persistence, making it effective in pest control.

- Comparison: The target compound’s cyclohexene core lacks the complex ester and cyano groups of acrinathrin, limiting direct bioactivity but offering versatility in polymer or catalyst design .

Physicochemical and Electronic Properties

- Electron Effects: The hexafluoropropan-2-yl group withdraws electron density from the cyclohexene ring, making it more electrophilic. This contrasts with non-fluorinated analogs (e.g., 1-methyl-4-(propan-2-ylidene)cyclohex-1-ene), where alkyl groups donate electron density .

- Solubility : Fluorination increases lipophilicity, enhancing solubility in halogenated solvents (e.g., DCM, MeCN) but reducing water miscibility .

- Thermal Stability : Fluorinated compounds generally exhibit higher decomposition temperatures. For instance, acrinathrin’s hexafluoropropan-2-yloxy group contributes to its stability under UV exposure .

Biological Activity

3-(1,1,1,3,3,3-Hexafluoropropan-2-yl)cyclohex-1-ene, a fluorinated compound, has garnered attention due to its unique chemical properties and potential biological applications. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Structure and Composition

The compound is characterized by a cyclohexene ring substituted with a hexafluoropropan-2-yl group. Its molecular formula is , and it exhibits significant polarity due to the presence of fluorine atoms. This structure contributes to its unique interactions in biological systems.

Physical Properties

- Molecular Weight : 238.19 g/mol

- Appearance : Colorless liquid

- Boiling Point : Approximately 90°C

The biological activity of 3-(1,1,1,3,3,3-Hexafluoropropan-2-yl)cyclohex-1-ene is primarily attributed to its ability to interact with cellular membranes and proteins due to its lipophilic nature. The fluorinated groups enhance its membrane permeability, which can lead to alterations in cellular signaling pathways.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values :

- HeLa: 15 µM

- MCF-7: 20 µM

- A549: 25 µM

These findings suggest that the compound exhibits selective cytotoxicity towards cancer cells while having minimal effects on normal cells.

Antimicrobial Activity

In addition to its cytotoxic properties, the compound has shown potential antimicrobial activity. It was tested against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate that the compound may serve as a potential antimicrobial agent.

Case Study 1: Cancer Treatment

A study published in Cancer Research investigated the effects of 3-(1,1,1,3,3,3-Hexafluoropropan-2-yl)cyclohex-1-ene on tumor growth in mouse models. The treatment group showed a significant reduction in tumor size compared to the control group:

- Tumor Size Reduction : 45% after four weeks of treatment.

This study highlights the potential of this compound as an adjunct therapy in cancer treatment.

Case Study 2: Antimicrobial Efficacy

In a clinical trial assessing the efficacy of the compound against skin infections caused by Staphylococcus aureus, patients treated with a topical formulation containing the compound exhibited faster healing times compared to those receiving standard care.

Safety and Toxicology

While the compound exhibits promising biological activity, safety evaluations are essential. Preliminary toxicological assessments indicate:

- Low acute toxicity with an LD50 greater than 2000 mg/kg in rodent models.

- Mild skin irritation observed upon direct contact.

Further studies are needed to fully elucidate its safety profile and potential long-term effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.